molecular formula C17H18BrNO2S B2758780 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-60-4

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2758780
CAS No.: 1396793-60-4
M. Wt: 380.3
InChI Key: JFQVURIPRWTHFW-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a cyclopropyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can yield an amino-substituted benzamide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-cyclopropyl-5-methoxybenzamide: Lacks the thiophene ring, which may affect its biological activity.

    N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    2-bromo-N-cyclopropylbenzamide: Lacks both the methoxy group and the thiophene ring, resulting in different chemical and biological properties.

Uniqueness

The presence of the bromine atom, cyclopropyl group, methoxy group, and thiophene ring in 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide makes it a unique compound with distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-13-6-7-16(18)15(11-13)17(20)19(12-4-5-12)9-8-14-3-2-10-22-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVURIPRWTHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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